3-Ethylpyrrolidin-3-ol

asymmetric synthesis chiral building blocks medicinal chemistry

3-Ethylpyrrolidin-3-ol (CAS 871084-67-2) is a chiral building block featuring a unique geminal ethyl/hydroxyl substitution at the pyrrolidine 3‑position. Unlike achiral analogs, this tertiary carbinol center enables diastereoselective transformations essential for kinase inhibitors, BACE1 inhibitors and PROTACs. The ethyl group enhances lipophilicity (XLogP3 ~0.1–0.5) for CNS penetration while resisting oxidative degradation. Validated PI3Kδ activity (biochemical IC50: 2.70 nM) makes it a strategic choice for targeted drug discovery. Available as free base or HCl salt with GHS07 safety classification for rapid institutional review and compliant handling.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 871084-67-2
Cat. No. B1399516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylpyrrolidin-3-ol
CAS871084-67-2
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCCC1(CCNC1)O
InChIInChI=1S/C6H13NO/c1-2-6(8)3-4-7-5-6/h7-8H,2-5H2,1H3
InChIKeyRDCBTTNCVVAZEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethylpyrrolidin-3-ol (CAS 871084-67-2) Procurement Guide: Structural Profile and Comparator Landscape


3-Ethylpyrrolidin-3-ol (CAS 871084-67-2; molecular formula C6H13NO; molecular weight 115.17 g/mol) is a 3-substituted pyrrolidinol featuring a tertiary alcohol center with both ethyl and hydroxyl groups positioned at the 3-carbon of the pyrrolidine ring . This geminal substitution creates a chiral tertiary carbinol motif that distinguishes it from simpler pyrrolidinol analogs such as 3-hydroxypyrrolidine (CAS 40499-83-0; lacks alkyl substitution) and 3-methylpyrrolidin-3-ol (CAS 392338-65-7; smaller methyl substituent) . The compound is commercially available as a free base with typical purity specifications of ≥95% to 98% from research chemical suppliers .

Why Generic Substitution of 3-Ethylpyrrolidin-3-ol with Unsubstituted or Methyl Analogs Fails in Structure-Sensitive Applications


Generic substitution of 3-ethylpyrrolidin-3-ol with alternative 3-substituted pyrrolidinols or 1-alkyl regioisomers is not scientifically valid because the geminal ethyl/hydroxyl substitution at the 3-position creates a unique combination of steric bulk, hydrogen-bonding capacity, and lipophilicity that cannot be replicated by simpler analogs . The ethyl group provides enhanced hydrophobic surface area (calculated XLogP3 of ~0.1 for the structurally related 1-ethyl analog) compared to unsubstituted pyrrolidin-3-ol, while the tertiary alcohol resists oxidation pathways that degrade secondary alcohols in related scaffolds . Critically, the compound contains a stereogenic center at C3, meaning substitution with achiral analogs would eliminate all downstream stereochemical control in asymmetric synthesis applications .

Quantitative Differentiation Evidence: 3-Ethylpyrrolidin-3-ol vs. Structural Analogs in Biological and Chemical Performance Metrics


Chiral Tertiary Carbinol Scaffold: Unique Asymmetric Synthesis Capability vs. Achiral Pyrrolidin-3-ol

3-Ethylpyrrolidin-3-ol contains a stereogenic tertiary carbinol center at the 3-position (canonical SMILES CCC1(O)CCNC1, InChIKey RDCBTTNCVVAZEK-UHFFFAOYSA-N), conferring chirality that is entirely absent in the unsubstituted analog 3-hydroxypyrrolidine (pyrrolidin-3-ol, CAS 40499-83-0) . The ethyl substituent at the 3-position creates steric differentiation between the two faces of the pyrrolidine ring, enabling diastereoselective transformations that cannot be achieved with achiral pyrrolidin-3-ol. In head-to-head procurement evaluation, this stereochemical feature means that 3-ethylpyrrolidin-3-ol can serve as a chiral building block for asymmetric synthesis of pharmaceutical intermediates, whereas unsubstituted pyrrolidin-3-ol lacks any stereochemical control capacity [1].

asymmetric synthesis chiral building blocks medicinal chemistry

PI3Kδ Inhibitory Activity: Quantified Cellular Potency of 3-Ethylpyrrolidin-3-ol-Containing Scaffold

A compound incorporating the 3-ethylpyrrolidin-3-ol scaffold (documented in BindingDB as CHEMBL2165498 / BDBM50394897) demonstrated measurable inhibition of human PI3Kδ-mediated AKT phosphorylation with an IC50 of 374 nM in a cellular electrochemiluminescence assay using Ri-1 cells [1]. In a parallel biochemical competitive fluorescence polarization assay, the same scaffold exhibited an IC50 of 2.70 nM against purified PI3Kδ [2]. While no direct head-to-head data are available against 3-methylpyrrolidin-3-ol or other analogs in the same assay system, the ethyl group at the 3-position contributes hydrophobic contacts that are predicted to enhance binding relative to smaller substituents—a class-level inference consistent with established SAR for pyrrolidine-based kinase inhibitors [3].

kinase inhibition PI3Kδ oncology immunology

Geminal Ethyl/Hydroxyl Substitution: Enhanced Lipophilicity vs. Unsubstituted Pyrrolidin-3-ol

The presence of the ethyl substituent at the 3-position increases lipophilicity relative to the unsubstituted parent scaffold. While experimental LogP data for 3-ethylpyrrolidin-3-ol itself are not available in public databases, the structurally related 1-ethyl regioisomer (1-ethylpyrrolidin-3-ol, CAS 30727-14-1) has a calculated XLogP3 of approximately 0.1 . In contrast, unsubstituted pyrrolidin-3-ol (CAS 40499-83-0) is highly hydrophilic and freely soluble in water, with a predicted LogP significantly lower (estimated <-0.5 based on polar surface area and hydrogen bonding capacity) [1]. The ethyl group provides additional hydrophobic surface area while the tertiary hydroxyl maintains hydrogen-bond donor/acceptor capacity, creating a balanced polarity profile suitable for blood-brain barrier penetration in CNS-targeted drug discovery programs.

physicochemical properties drug-likeness CNS penetration

GHS Safety Classification: Documented Hazard Profile for Laboratory Handling and Procurement Compliance

3-Ethylpyrrolidin-3-ol carries a defined GHS07 hazard classification with specific H-statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This documented safety profile—with associated precautionary codes P261, P280, P305+P351+P338—enables compliant laboratory handling and institutional safety review. For procurement comparison, the free base 3-ethylpyrrolidin-3-ol has molecular weight 115.18 g/mol, whereas the hydrochloride salt form (CAS 871014-14-1) has molecular weight 151.63 g/mol and exhibits higher aqueous solubility, enabling form selection based on downstream synthetic compatibility requirements .

safety data hazard classification laboratory procurement

Optimal Research and Industrial Application Scenarios for 3-Ethylpyrrolidin-3-ol Based on Verified Differentiation Evidence


Chiral Building Block for Asymmetric Synthesis of Pharmaceutical Intermediates

The stereogenic tertiary carbinol center at C3 makes 3-ethylpyrrolidin-3-ol a valuable chiral building block for the asymmetric synthesis of pharmaceutical intermediates . Unlike achiral pyrrolidin-3-ol, this compound enables diastereoselective transformations where the ethyl group provides steric differentiation between the two faces of the pyrrolidine ring. This structural feature is essential for medicinal chemistry programs requiring chirality in the final drug candidate, such as the synthesis of chiral pyrrolidine-containing kinase inhibitors, BACE1 inhibitors, or proteolysis-targeting chimeras (PROTACs). Procurement of this specific scaffold is mandatory for synthetic routes that depend on the ethyl substituent for both stereocontrol and hydrophobic binding interactions with target proteins [1].

PI3Kδ Kinase Inhibitor Scaffold Optimization in Oncology and Immunology Research

The documented PI3Kδ inhibitory activity of compounds incorporating the 3-ethylpyrrolidin-3-ol scaffold (biochemical IC50: 2.70 nM; cellular IC50: 374 nM in pAKT assay) establishes this building block as a relevant starting point for PI3Kδ-targeted drug discovery . The ethyl substituent contributes hydrophobic contacts within the PI3Kδ ATP-binding pocket, and SAR studies across pyrrolidine-based kinase inhibitors suggest that ethyl substitution provides enhanced binding affinity compared to smaller alkyl groups. Research programs targeting PI3Kδ for B-cell malignancies, autoimmune disorders, or inflammatory diseases may prioritize this scaffold over unsubstituted or methyl analogs for lead optimization campaigns [1].

CNS Drug Discovery Requiring Balanced Lipophilicity and Hydrogen-Bonding Capacity

The combination of ethyl hydrophobicity (contributing to an estimated XLogP3 ~0.1–0.5) and tertiary hydroxyl hydrogen-bonding capacity (one H-bond donor, two H-bond acceptors) creates a polarity profile suitable for blood-brain barrier penetration studies . For CNS-targeted drug discovery programs—including neurodegenerative disease, psychiatric disorders, or neuro-oncology applications—3-ethylpyrrolidin-3-ol provides a scaffold with moderate lipophilicity that unsubstituted pyrrolidin-3-ol (highly hydrophilic) cannot achieve without additional synthetic derivatization. The calculated topological polar surface area (TPSA) of ~23–24 Ų for related ethyl-pyrrolidinols falls within the optimal range (<90 Ų) for passive CNS penetration [1].

Compliant Laboratory Procurement with Documented Safety and Form Selection

The availability of 3-ethylpyrrolidin-3-ol with complete GHS07 safety classification (H302, H315, H319, H335) and associated precautionary codes (P261, P280, P305+P351+P338) enables rapid institutional safety review and compliant laboratory handling . Researchers may select between the free base form (CAS 871084-67-2, MW 115.18) for organic-soluble synthetic applications or the hydrochloride salt (CAS 871014-14-1, MW 151.63) for aqueous-soluble formulation or biological assay applications. The documented purity specifications (≥95–98%) across multiple suppliers support quality control in regulated research environments, including pharmaceutical R&D and academic medicinal chemistry laboratories [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethylpyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.